Cas no 413574-81-9 (3-[(3-bromobenzene)amido]benzoic acid)
3-[(3-bromobenzene)amido]benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-[(3-bromobenzene)amido]benzoic acid
- Cambridge id 5190279
- EN300-43657
- CB04652
- BIM-0013380.P001
- SR-01000198088-1
- SR-01000198088
- 3-(3-bromobenzamido)benzoic acid
- 3-(3-bromobenzamido)benzoicacid
- G21161
- CBMicro_013238
- 3-[(3-bromobenzoyl)amino]benzoic acid
- Oprea1_650028
- SMSF0004325
- 413574-81-9
- Z85877502
- AKOS000105047
- CS-0249486
-
- Inchi: 1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
- InChI Key: RWWKKZOLPGZQEH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(NC1C=CC=C(C(=O)O)C=1)=O
Computed Properties
- Exact Mass: 318.98441Da
- Monoisotopic Mass: 318.98441Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 66.4Ų
3-[(3-bromobenzene)amido]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-43657-0.05g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-43657-0.1g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 0.1g |
$83.0 | 2023-02-10 | |
| Enamine | EN300-43657-0.25g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 0.25g |
$116.0 | 2023-02-10 | |
| Enamine | EN300-43657-0.5g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 0.5g |
$218.0 | 2023-02-10 | |
| Enamine | EN300-43657-1.0g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 1.0g |
$314.0 | 2023-02-10 | |
| Enamine | EN300-43657-2.5g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 2.5g |
$614.0 | 2023-02-10 | |
| Enamine | EN300-43657-5.0g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 5.0g |
$908.0 | 2023-02-10 | |
| Enamine | EN300-43657-10.0g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 10.0g |
$1346.0 | 2023-02-10 | |
| A2B Chem LLC | AV39637-10g |
3-(3-bromobenzamido)benzoic acid |
413574-81-9 | 96% | 10g |
$1452.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320156-50mg |
3-(3-Bromobenzamido)benzoic acid |
413574-81-9 | 95% | 50mg |
¥1728.00 | 2024-05-14 |
3-[(3-bromobenzene)amido]benzoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-[(3-bromobenzene)amido]benzoic acid
Professional Introduction to 3-[(3-bromobenzene)amido]benzoic Acid (CAS No. 413574-81-9)
3-[(3-bromobenzene)amido]benzoic acid, identified by its Chemical Abstracts Service (CAS) number 413574-81-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core functionalized with an amide group linked to a 3-bromobenzene moiety, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.
The structural motif of 3-[(3-bromobenzene)amido]benzoic acid consists of a benzoic acid backbone, which is a well-known pharmacophore in drug design, and an amide substituent attached to a brominated benzene ring. The presence of the bromine atom at the para position relative to the amide group enhances the electrophilicity of the aromatic ring, making it a valuable intermediate for further chemical modifications. This compound’s unique structure positions it as a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in the synthesis and application of aryl amides derived from benzoic acid due to their broad spectrum of biological activities. The amide group in 3-[(3-bromobenzene)amido]benzoic acid can be further functionalized through various chemical reactions, such as nucleophilic aromatic substitution or coupling reactions, allowing for the creation of structurally diverse derivatives. These derivatives have been explored for their potential in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases.
One of the most compelling aspects of 3-[(3-bromobenzene)amido]benzoic acid is its utility as a key intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. The bromine atom on the benzene ring provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
The benzoic acid moiety itself is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. This property has been leveraged in the design of drugs that require precise binding to specific protein receptors. Additionally, the amide group can participate in hydrogen bonding networks, enhancing the solubility and bioavailability of drug candidates derived from this scaffold.
Recent studies have highlighted the role of halogenated aromatic compounds in medicinal chemistry. The bromine atom in 3-[(3-bromobenzene)amido]benzoic acid not only facilitates further functionalization but also influences the electronic properties of the aromatic system. This can lead to altered binding affinities and selectivity when incorporated into drug molecules. For example, halogenated aryl amides have shown promise in targeting kinases and other enzymes that play critical roles in signal transduction pathways.
The synthesis of 3-[(3-bromobenzene)amido]benzoic acid typically involves multi-step organic transformations starting from commercially available precursors such as 3-bromobenzoic acid and an appropriate amine derivative. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for both research and industrial applications.
The pharmacological potential of derivatives derived from 3-[(3-bromobenzene)amido]benzoic acid has been explored through both computational modeling and experimental screening. Virtual screening methods have identified several analogs with high binding affinity to target proteins, suggesting their suitability for further development into lead compounds. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these findings, demonstrating the compound’s promise as a building block for novel therapeutics.
In conclusion, 3-[(3-bromobenzene)amido]benzoic acid (CAS No. 413574-81-9) represents a valuable intermediate in pharmaceutical research due to its unique structural features and synthetic versatility. Its benzoic acid core combined with an amide-linked 3-bromobenzene moiety provides multiple opportunities for chemical modification and biological evaluation. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in drug discovery and development.
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